4,7-Dibromotricyclo[5.2.1.0^{2,6}]deca-4,8-diene-3,10-dione
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Description
4,7-Dibromotricyclo[5.2.1.0^{2,6}]deca-4,8-diene-3,10-dione is a chemical compound with the molecular formula C10H6Br2O2 . It has a molecular weight of 317.96 g/mol . This compound is used as a building block in the synthesis of cubanes .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H6Br2O2/c11-6-3-5-7 (8 (6)13)4-1-2-10 (5,12)9 (4)14/h1-5,7H . The IUPAC name is 2,4-dibromo-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene-1,8-dione .Physical And Chemical Properties Analysis
This compound has a molecular weight of 317.96 g/mol . The computed properties include a topological polar surface area of 34.1 Ų, a heavy atom count of 14, and a complexity of 424 . The compound has no hydrogen bond donor count and a hydrogen bond acceptor count of 2 .Scientific Research Applications
Synthesis and Reactivity
The chemical compound 4,7-Dibromotricyclo[5.2.1.0^{2,6}]deca-4,8-diene-3,10-dione is a versatile molecule with potential applications in the synthesis of complex organic structures. While specific studies directly involving this compound are scarce, related research on cycloaddition reactions and the synthesis of heterocyclic compounds provides insights into its potential applications. Cycloaddition reactions, such as [4+3] cycloadditions, represent a powerful method for creating cyclic structures, including seven-membered ring systems from 1,3-dienes and allyl cations (James H. Rigby, F. Christopher Pigge, 2004). This methodology could be applied to the synthesis of complex molecules and natural product synthesis, leveraging the reactivity of 4,7-Dibromotricyclo[5.2.1.0^{2,6}]deca-4,8-diene-3,10-dione in innovative ways.
Optical Properties
Diketopyrrolopyrroles (DPPs), which share a similar structural motif with 4,7-Dibromotricyclo[5.2.1.0^{2,6}]deca-4,8-diene-3,10-dione, are known for their wide-ranging applications in high-quality pigments, field-effect transistors, and solar cells due to their exceptional optical properties (M. Grzybowski, D. Gryko, 2015). By extension, the compound may offer unique optical properties useful in materials science, particularly in the development of organic electronics and photovoltaic materials.
properties
IUPAC Name |
4,7-dibromotricyclo[5.2.1.02,6]deca-4,8-diene-3,10-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Br2O2/c11-6-3-5-7(8(6)13)4-1-2-10(5,12)9(4)14/h1-5,7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPIIZGUQJCFMDJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2(C3C=C(C(=O)C3C1C2=O)Br)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Br2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10329471 |
Source
|
Record name | 2,4-Dibromo-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene-1,8-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10329471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.96 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-Dibromotricyclo[5.2.1.0^{2,6}]deca-4,8-diene-3,10-dione | |
CAS RN |
32846-64-3 |
Source
|
Record name | 32846-64-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124083 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4-Dibromo-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene-1,8-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10329471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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